

Spectroscopic Confirmation of Pyridine-2-sulfonate: A Comparative Guide

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Compound of Interest

Compound Name: Pyridine-2-sulfonate

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This guide provides a comparative analysis of spectroscopic techniques for the confirmation of **Pyridine-2-sulfonate** formation, alongside its isomers, Pyridine-3-sulfonate and Pyridine-4-sulfonate. This document offers a detailed look at experimental data and protocols to assist researchers in identifying and characterizing these compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the three isomers of pyridine sulfonic acid, providing a clear comparison for identification purposes.

Table 1: ^1H NMR Spectroscopic Data

Compound	Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Pyridine-2-sulfonic Acid	H-3	~8.1	ddd	J(H3,H4) = 7.7, J(H3,H5) = 1.6, J(H3,H6) = 0.8
	H-4	~7.9	td	J(H4,H5) = 7.7, J(H4,H6) = 1.8
	H-5	~7.5	ddd	J(H5,H4) = 7.7, J(H5,H6) = 4.8, J(H5,H3) = 1.6
	H-6	~8.6	ddd	J(H6,H5) = 4.8, J(H6,H4) = 1.8, J(H6,H3) = 0.8
Pyridine-3-sulfonic Acid	H-2	~9.1	d	J(H2,H6) = 2.3
	H-4	~8.4	dt	J(H4,H5) = 8.0, J(H4,H2) = 1.7
	H-5	~7.6	ddd	J(H5,H4) = 8.0, J(H5,H6) = 4.8, J(H5,H2) = 0.5
	H-6	~8.8	dd	J(H6,H5) = 4.8, J(H6,H2) = 2.3
Pyridine-4-sulfonic Acid	H-2, H-6	~8.9	d	J = 6.5
	H-3, H-5	~8.0	d	J = 6.5

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: FT-IR Spectroscopic Data (Characteristic Peaks, cm^{-1})

Compound	$\nu(\text{O-H})$	$\nu(\text{C-H})$ aromatic	$\nu(\text{C=N}),$ $\nu(\text{C=C})$	$\nu_{\text{as}}(\text{SO}_2)$	$\nu_{\text{s}}(\text{SO}_2)$	$\delta(\text{S-O-H})$	$\nu(\text{C-S})$
Pyridine-2-sulfonic Acid	~3400 (broad)	~3100-3000	~1610, 1580	~1250	~1040	~1190	~770
Pyridine-3-sulfonic Acid	~3450 (broad)	3091, 3045	1628, 1617, 1551	1236	1035	1187	742[1]
Pyridine-4-sulfonic Acid	~3400 (broad)	~3100-3000	~1620, 1570	~1260	~1030	~1180	~750

Table 3: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (M^+ , m/z)	Key Fragment Ions (m/z)
Pyridine-2-sulfonic Acid	159	95 ($[\text{M-SO}_2]^+$), 79 ($[\text{M-SO}_3]^+$), 52
Pyridine-3-sulfonic Acid	159[2]	95 ($[\text{M-SO}_2]^+$), 79 ($[\text{M-SO}_3]^+$), 52
Pyridine-4-sulfonic Acid	159	95 ($[\text{M-SO}_2]^+$), 79 ($[\text{M-SO}_3]^+$), 52

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of **Pyridine-2-sulfonate** and its isomers are provided below.

Synthesis of Pyridine-2-sulfonic Acid

Pyridine-2-sulfonic acid can be synthesized via the oxidation of 2-mercaptopyridine.

- Oxidation: 2-Mercaptopyridine is dissolved in an appropriate solvent, such as aqueous hydrogen peroxide.
- Reaction: The solution is stirred at room temperature for several hours.
- Isolation: The product is isolated by evaporation of the solvent and subsequent recrystallization from a suitable solvent system like ethanol/water.

Synthesis of Pyridine-3-sulfonic Acid

A common method for the synthesis of Pyridine-3-sulfonic acid is the sulfonation of pyridine.

- Sulfonation: Pyridine is treated with fuming sulfuric acid (oleum) at elevated temperatures (220-240 °C) for several hours.
- Work-up: The reaction mixture is cooled and poured onto ice.
- Isolation: The pH is adjusted to precipitate the product, which is then filtered, washed, and recrystallized.

Synthesis of Pyridine-4-sulfonic Acid

Pyridine-4-sulfonic acid can be prepared from 4-chloropyridine.

- Substitution: 4-Chloropyridine is reacted with sodium sulfite in an aqueous solution under pressure and at elevated temperatures.
- Acidification: The resulting sodium salt is then acidified with a strong acid, such as hydrochloric acid.
- Isolation: The precipitated product is filtered, washed, and dried.

Spectroscopic Characterization Protocols

- Sample Preparation: A small amount of the purified pyridine sulfonic acid isomer (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
- Data Acquisition: The ¹H NMR spectrum is recorded on a spectrometer (e.g., 400 or 500 MHz).

- **Data Analysis:** Chemical shifts (δ) are referenced to the residual solvent peak. Integration, multiplicity, and coupling constants (J) are determined.
- **Sample Preparation:** A small amount of the dry, powdered sample is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** The FT-IR spectrum is recorded over a typical range of 4000-400 cm^{-1} .
- **Data Analysis:** The positions and shapes of the characteristic absorption bands are analyzed and assigned to specific vibrational modes.
- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (for more volatile derivatives).
- **Ionization:** The sample is ionized using a high-energy electron beam (typically 70 eV).
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
- **Data Analysis:** The molecular ion peak and the fragmentation pattern are analyzed to confirm the molecular weight and deduce the structure of the compound.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic confirmation of a pyridine sulfonic acid isomer.

Caption: Experimental workflow for synthesis and confirmation.

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References

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